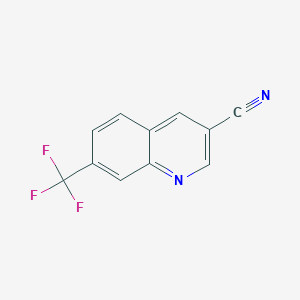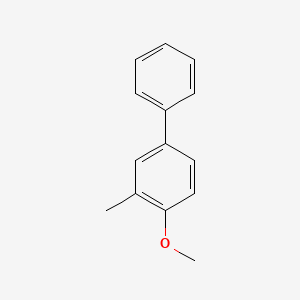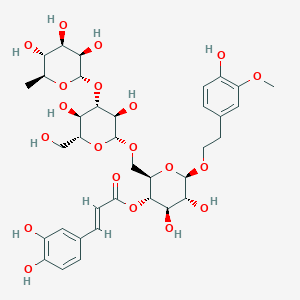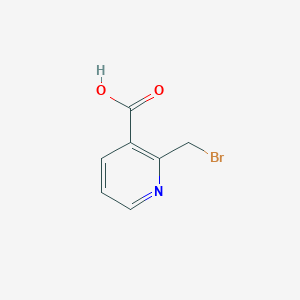
2-(Bromomethyl)nicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)nicotinic acid typically involves the bromination of nicotinic acid derivatives. One common method is the bromination of 2-methyl nicotinic acid using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reagent concentration, is essential for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Bromomethyl)nicotinic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products: The major products formed from these reactions include substituted nicotinic acid derivatives, which can be further utilized in various chemical and pharmaceutical applications.
Aplicaciones Científicas De Investigación
2-(Bromomethyl)nicotinic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving nicotinic acid derivatives.
Medicine: Research into its potential therapeutic applications includes its use as an intermediate in the synthesis of drugs targeting metabolic disorders and cardiovascular diseases.
Industry: It is employed in the development of new materials and as a precursor for the synthesis of functionalized pyridine derivatives.
Mecanismo De Acción
The mechanism of action of 2-(Bromomethyl)nicotinic acid involves its interaction with various molecular targets and pathways. The bromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with biological molecules. This reactivity makes it a valuable tool for studying enzyme mechanisms and for the development of enzyme inhibitors. Additionally, its structural similarity to nicotinic acid allows it to participate in metabolic pathways involving pyridinecarboxylic acids.
Comparación Con Compuestos Similares
Nicotinic Acid (Niacin): A precursor to 2-(Bromomethyl)nicotinic acid, known for its role in metabolism and as a dietary supplement.
Isonicotinic Acid: An isomer of nicotinic acid with the carboxyl group at the 4-position, used in the synthesis of anti-tuberculosis drugs.
Picolinic Acid: Another isomer with the carboxyl group at the 2-position, known for its role in metal ion chelation.
Uniqueness: this compound is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives. This makes it a versatile compound for synthetic and medicinal chemistry applications.
Propiedades
Fórmula molecular |
C7H6BrNO2 |
|---|---|
Peso molecular |
216.03 g/mol |
Nombre IUPAC |
2-(bromomethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H6BrNO2/c8-4-6-5(7(10)11)2-1-3-9-6/h1-3H,4H2,(H,10,11) |
Clave InChI |
AWJOCUAGGGHSMS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(N=C1)CBr)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


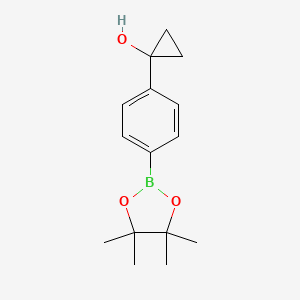
![3a-Fluoro-octahydrocyclopenta[c]pyrrole](/img/structure/B13011123.png)
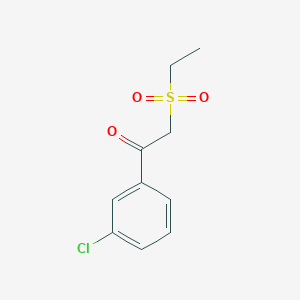
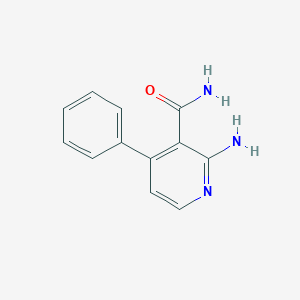

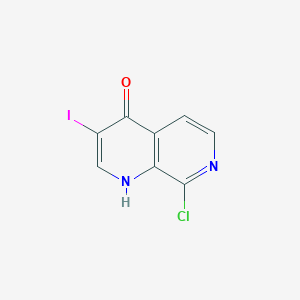

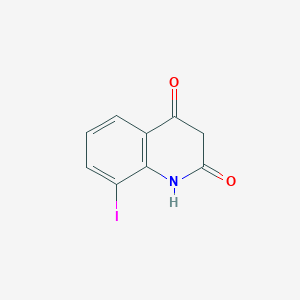
![3-Methyl-4-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13011168.png)
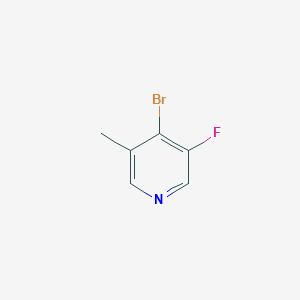
![3-Benzyl-3-azabicyclo[4.1.0]heptan-1-ol](/img/structure/B13011173.png)
